

# IPN60090 Dihydrochloride: A Comparative Guide to GLS1 Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | IPN60090 dihydrochloride |           |
| Cat. No.:            | B8118261                 | Get Quote |

For researchers and drug development professionals navigating the landscape of glutaminase 1 (GLS1) inhibitors, understanding the selectivity profile of these compounds is paramount. This guide provides an objective comparison of **IPN60090 dihydrochloride** with other notable GLS1 inhibitors, supported by experimental data to validate its performance.

Glutaminase 1 is a critical enzyme in cancer metabolism, catalyzing the conversion of glutamine to glutamate, thereby fueling cancer cell growth and proliferation.[1] The development of selective GLS1 inhibitors is a promising therapeutic strategy.[1][2] There are two primary isoforms of glutaminase: GLS1, which is ubiquitously expressed and linked to oncogenesis, and GLS2, which is primarily found in the liver and may have tumor-suppressive functions.[1][3] Therefore, high selectivity for GLS1 over GLS2 is a desirable characteristic for a GLS1 inhibitor to maximize therapeutic efficacy while minimizing off-target effects.[1]

**IPN60090 dihydrochloride** is a potent and highly selective, orally active inhibitor of GLS1.[3] This guide will compare its activity with other well-known GLS1 inhibitors: CB-839 (Telaglenastat), BPTES, and Compound 968.[2]

## Comparative Selectivity and Potency of GLS1 Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of **IPN60090 dihydrochloride** and other GLS1 inhibitors against both GLS1 and GLS2. The data demonstrates the superior selectivity of **IPN60090 dihydrochloride**.



| Compound                    | GLS1 IC50 (nM) | GLS2 IC50 (nM) | Selectivity<br>(GLS2/GLS1)     |
|-----------------------------|----------------|----------------|--------------------------------|
| IPN60090<br>dihydrochloride | 31             | >50,000        | >1613                          |
| CB-839<br>(Telaglenastat)   | ~15-28         | >1,000         | >35-67                         |
| BPTES                       | Not specified  | Not specified  | High GLS1 selectivity reported |
| Compound 968                | 9,300          | Not specified  | May inhibit GLS2               |

Data compiled from multiple sources. Assay conditions may vary.

In cellular assays, **IPN60090 dihydrochloride** demonstrates potent anti-proliferative activity. A direct comparison in the A549 non-small cell lung cancer cell line highlights its comparable cellular potency to the clinical-stage inhibitor CB-839.

| Compound                 | A549 Cell Proliferation IC50 (nM) |
|--------------------------|-----------------------------------|
| IPN60090 dihydrochloride | 26                                |
| CB-839 (Telaglenastat)   | 27                                |

## Signaling Pathway and Experimental Workflow

The diagrams below illustrate the glutaminolysis pathway and a typical workflow for evaluating GLS1 inhibitor selectivity.



Click to download full resolution via product page



Caption: The glutaminolysis pathway and the point of inhibition for GLS1 inhibitors.



Click to download full resolution via product page

Caption: Workflow for determining the selectivity and potency of GLS1 inhibitors.

# Experimental Protocols Biochemical Selectivity Assay: Dual-Coupled Enzyme Assay

This assay is widely used to determine the enzymatic activity of GLS1 and GLS2 and the potency of inhibitors.



Principle: The activity of glutaminase is measured by quantifying the production of glutamate. Glutamate dehydrogenase (GDH) utilizes glutamate as a substrate, and in the presence of NAD+, oxidizes it to  $\alpha$ -ketoglutarate, which reduces NAD+ to NADH. The increase in NADH is monitored by measuring the absorbance at 340 nm.

#### Materials:

- Purified recombinant human GLS1 and GLS2 enzymes
- · L-glutamine
- Test inhibitors (IPN60090, CB-839, etc.) dissolved in DMSO
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.5, 100 mM KCl, 1 mM DTT)
- Glutamate Dehydrogenase (GDH)
- β-Nicotinamide adenine dinucleotide (NAD+)
- 96-well microplate
- Microplate reader

#### Procedure:

- Prepare serial dilutions of the test inhibitors in the assay buffer. A final DMSO concentration
  of ≤1% is recommended.
- In a 96-well plate, add the assay buffer, NAD+, and GDH to each well.
- Add the serially diluted inhibitors to the respective wells. Include controls for 100% activity (vehicle control) and no activity (no enzyme).
- Add the GLS1 or GLS2 enzyme to the appropriate wells.
- Initiate the reaction by adding L-glutamine to all wells.



- Immediately measure the increase in absorbance at 340 nm over time at a constant temperature.
- Calculate the initial reaction rates from the linear portion of the kinetic curves.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a nonlinear regression model to determine the IC50 value.

# Cell-Based Potency Assay: A549 Cell Viability (MTT Assay)

This assay determines the effect of GLS1 inhibitors on the proliferation of cancer cells.[4]

#### Materials:

- A549 cells
- Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum
- · Test inhibitors dissolved in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- 96-well plates
- Humidified incubator (37°C, 5% CO2)
- Microplate reader

#### Procedure:

- Seed A549 cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well
  and allow them to attach overnight.
- Prepare serial dilutions of the test inhibitors in the cell culture medium.



- Remove the existing medium from the cells and add the medium containing the different concentrations of the inhibitors. Include a vehicle control (DMSO).
- Incubate the plates for 72 hours in a humidified incubator.
- Add MTT solution to each well and incubate for an additional 2-4 hours.
- Remove the medium and add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the inhibitor concentration to determine the cellular IC50 value.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. benchchem.com [benchchem.com]
- 2. Identification and characterization of a novel glutaminase inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1 (GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bioassaysys.com [bioassaysys.com]
- To cite this document: BenchChem. [IPN60090 Dihydrochloride: A Comparative Guide to GLS1 Selectivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8118261#validation-of-ipn60090-dihydrochloride-selectivity-for-gls1]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com